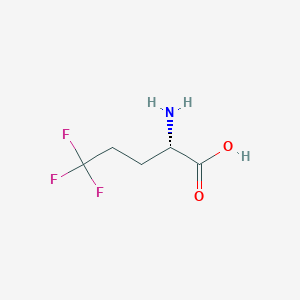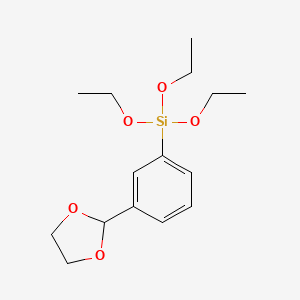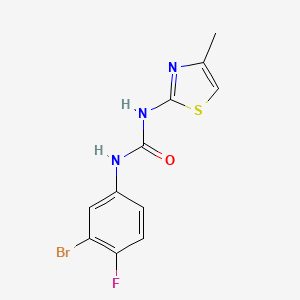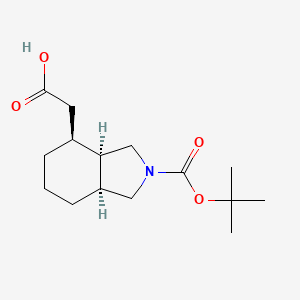![molecular formula C29H16Br2 B6590976 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] CAS No. 1242570-65-5](/img/structure/B6590976.png)
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a chemical compound that belongs to the family of spiro compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA through π-π stacking interactions and hydrogen bonding. This interaction leads to changes in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is its unique fluorescence properties, which make it an excellent probe for the detection of biological molecules. The compound is also easy to synthesize and has a high yield. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in biological systems.
Orientations Futures
There are several future directions for the use of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] in scientific research. One potential application is in the development of biosensors for the detection of biological molecules. The compound could also be used in the development of new materials for OLEDs and OFETs. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
In conclusion, 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] is a unique compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] involves the reaction of 9-bromo-7-fluorenone with 1,8-dibromonaphthalene in the presence of a strong base such as potassium tert-butoxide. This reaction leads to the formation of the spiro compound with a high yield of up to 70%.
Applications De Recherche Scientifique
5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene] has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
5,9-dibromospiro[benzo[c]fluorene-7,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H16Br2/c30-17-13-14-22-25(15-17)29(26-16-27(31)20-9-1-2-10-21(20)28(22)26)23-11-5-3-7-18(23)19-8-4-6-12-24(19)29/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIREDPLXNSSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H16Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)


![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)


